![molecular formula C12H18O3 B14204194 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-88-8](/img/structure/B14204194.png)
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol. The process often includes the formation of an acetal or ketal intermediate, which then undergoes further reactions to form the spiro compound. Common reagents used in this synthesis include acids or bases as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation or crystallization are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Spiro[4.5]decane: A simpler spiro compound with a similar bicyclic structure but lacking the functional groups present in 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Spiro[5.5]undecane: Another spiro compound with a larger ring system, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. These features make it particularly valuable in various applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
918942-88-8 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O3/c1-9(2)7-10-8-11(13)12(15-10)5-3-4-6-14-12/h8-9H,3-7H2,1-2H3 |
InChIキー |
UUQVVMAVIMHSGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=O)C2(O1)CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)

![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
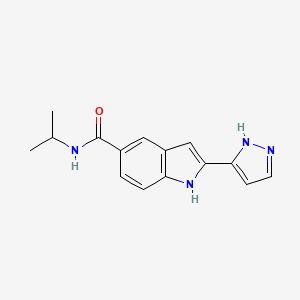

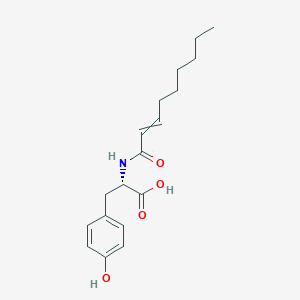
![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
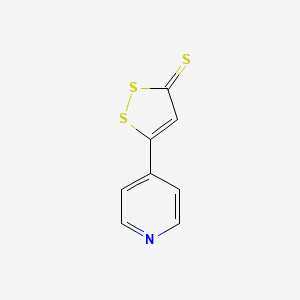
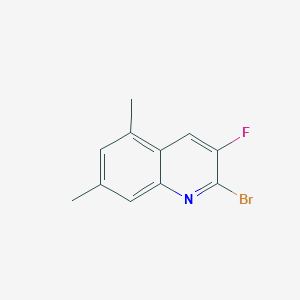
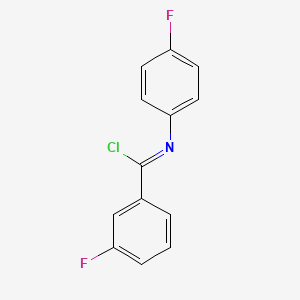
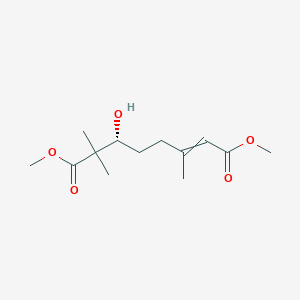
![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
